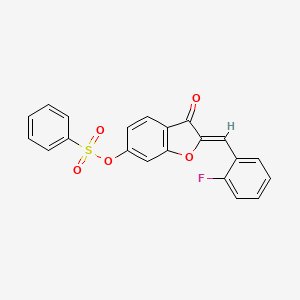

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Description

“(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate” is a synthetic aurone derivative characterized by a benzofuran core substituted with a 2-fluorobenzylidene group at the C2 position and a benzenesulfonate ester at the C6 oxygen. Aurones, a subclass of flavonoids, are known for their planar structure and ability to mimic colchicine in binding to tubulin, thereby disrupting microtubule dynamics and inhibiting cancer cell proliferation .

Properties

IUPAC Name |

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FO5S/c22-18-9-5-4-6-14(18)12-20-21(23)17-11-10-15(13-19(17)26-20)27-28(24,25)16-7-2-1-3-8-16/h1-13H/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUDBHAAPVDJJD-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4F)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4F)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves a multi-step process:

Formation of the Benzofuran Core: The initial step involves the construction of the dihydrobenzofuran ring. This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorobenzylidene Group: The next step involves the introduction of the fluorobenzylidene group via a condensation reaction. This is typically carried out using a fluorobenzaldehyde derivative and a suitable base to facilitate the formation of the double bond.

Sulfonation: The final step involves the sulfonation of the benzofuran ring. This is achieved by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the double bond in the fluorobenzylidene moiety, converting it to a single bond and potentially altering the compound’s biological activity.

Substitution: The fluorine atom in the fluorobenzylidene group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce saturated analogs. Substitution reactions would result in various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets depend on the specific biological activity being investigated. For example, if the compound exhibits anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

- Compounds 5a and 5b () demonstrate nanomolar potency, confirming the aurone scaffold’s efficacy. Their heterocyclic and halogenated substituents highlight the importance of electronic and steric optimization .

Research Findings and Implications

- Tubulin Binding : Molecular docking studies () indicate that aurones with electron-withdrawing substituents (e.g., fluorine, sulfonate) exhibit stronger interactions with the colchicine-binding site’s hydrophobic residues, such as β-tubulin’s Valα181 and Asnβ258 .

- Leukemia Activity : Aurones 5a and 5b show broad-spectrum activity against leukemia cell lines, suggesting the target compound may also exhibit efficacy in hematological cancers .

Biological Activity

Introduction

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Chemical Properties

The molecular formula of this compound is . The compound features a benzofuran moiety, which is known for various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 364.41 g/mol |

| CAS Number | 6315114 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Biological Activity

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Cell Proliferation Assays : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

- Flow Cytometry Analysis : Flow cytometry was employed to assess apoptosis through Annexin V binding assays. Results indicated a marked increase in early and late apoptotic cells upon treatment with the compound.

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against several bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values of 32 µg/mL and 64 µg/mL, respectively.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit enzymes involved in cancer cell metabolism, although further research is needed to elucidate these pathways.

Case Studies

- Study on Breast Cancer Cells : A recent study published in the International Journal of Molecular Sciences explored the effects of this compound on breast cancer cells. The findings revealed that treatment led to a significant decrease in cell proliferation and increased apoptosis markers, suggesting its potential as a therapeutic agent for breast cancer .

- Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of the compound against various pathogens. Results indicated that it could be a viable candidate for developing new antimicrobial agents due to its effectiveness against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.